molecular formula C9H9N B14039447 6-Deuterio-1-methylindole

6-Deuterio-1-methylindole

Cat. No.: B14039447
M. Wt: 132.18 g/mol
InChI Key: BLRHMMGNCXNXJL-WFVSFCRTSA-N
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Description

1-Methyl-1H-indole-6-D is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various natural compounds, including amino acids like tryptophan

Preparation Methods

The synthesis of 1-Methyl-1H-indole-6-D typically involves several synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed cyclization of 2-alkynylanilines, which provides a versatile route to various indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indole-6-D undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.

Comparison with Similar Compounds

1-Methyl-1H-indole-6-D can be compared with other similar compounds, such as:

The uniqueness of 1-Methyl-1H-indole-6-D lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H9N

Molecular Weight

132.18 g/mol

IUPAC Name

6-deuterio-1-methylindole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i3D

InChI Key

BLRHMMGNCXNXJL-WFVSFCRTSA-N

Isomeric SMILES

[2H]C1=CC=C2C=CN(C2=C1)C

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

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